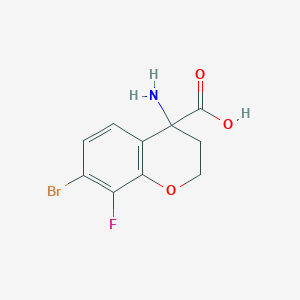
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazine ring, a thioether linkage, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Thioether Formation:
Pyrrolidine Attachment: The final step involves the reaction of the intermediate with pyrrolidine, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with triazine rings are often used as ligands in catalytic systems.
Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: Some compounds can act as inhibitors of specific enzymes.
Medicine
Drug Development: The unique structure of these compounds makes them candidates for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Agriculture: Triazine derivatives are used in the formulation of herbicides and pesticides.
作用機序
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial growth by interfering with DNA synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: A simpler triazine derivative used in herbicides.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
The presence of the thioether linkage and the pyrrolidine moiety in 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one distinguishes it from simpler triazine derivatives. These structural features may confer unique biological activities and chemical properties.
特性
分子式 |
C9H14N6OS |
|---|---|
分子量 |
254.32 g/mol |
IUPAC名 |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N6OS/c10-7-12-8(11)14-9(13-7)17-5-6(16)15-3-1-2-4-15/h1-5H2,(H4,10,11,12,13,14) |
InChIキー |
YRMPNVHBIVYTQS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CSC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



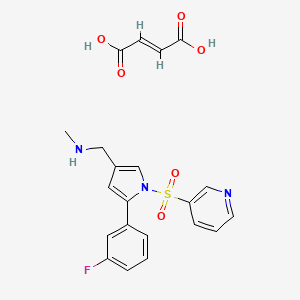
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
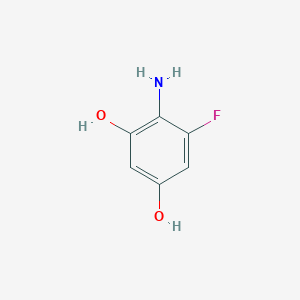

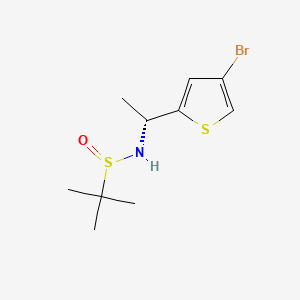
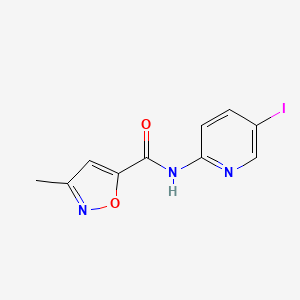
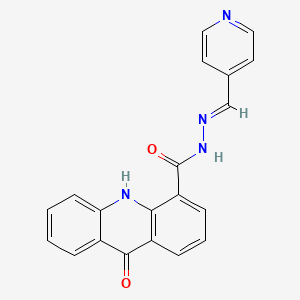
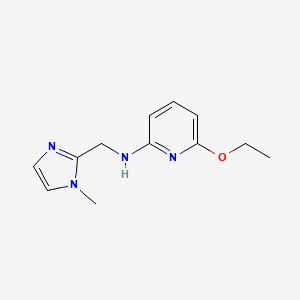
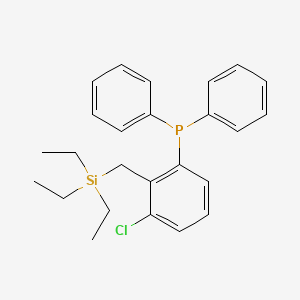
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
